
CRYPTHOPHANE E
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Overview
Description
Crypthophane E: is a member of the cryptophane family, which are organic supramolecular compounds known for their molecular encapsulation and recognition properties . These compounds are characterized by their unique cage-like structures, which can encapsulate small molecules and ions, making them valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Crypthophane E is typically synthesized through a series of organic reactions involving cyclotribenzylene units connected by three linkers . The synthesis often involves template-directed methods, where the cyclotribenzylene units are assembled in the presence of a template molecule that guides the formation of the cryptophane structure . The reaction conditions usually require specific solvents and catalysts to facilitate the formation of the desired cryptophane structure .
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound on a larger scale .
Chemical Reactions Analysis
Host-Guest Encapsulation Reactions
Cryptophane-E reversibly binds small neutral molecules via London dispersion forces , with its cavity (~95 ų) accommodating guests like chloroform (CHCl₃) and 1,1,2,2-tetrachloroethane (C₂H₂Cl₄). Key findings include:
- CHCl₃ Binding :
- C₂H₂Cl₄ Inclusion :
Solvent Inclusion and Structural Dynamics
Cryptophane-E undergoes conformational changes depending on solvent and temperature:
- Imploded Conformation :
- Solvent-Driven Flexibility :
Thermodynamic and Kinetic Parameters
Property | CHCl₃@Cryptophane-E | C₂H₂Cl₄@Cryptophane-E |
---|---|---|
Binding Constant (K) | 10⁴–10⁵ M⁻¹ | ~10³ M⁻¹ |
Activation Energy (Eₐ) | 45 kJ/mol | Not reported |
ΔH (Enthalpy Change) | −20 kJ/mol | −5 kJ/mol |
ΔS (Entropy Change) | −13 J/mol·K | 41 J/mol·K |
Data derived from NMR line-shape analysis and ab initio calculations .
- Dispersion Energy Dominance : Ab initio calculations reveal dispersion forces account for >70% of binding energy in CHCl₃@cryptophane-E .
- Kinetic Stability : Exchange rates (k) for CHCl₃ dissociation range from 0.01 s⁻¹ (235 K) to 168 s⁻¹ (305 K) .
Comparative Analysis with Other Cryptophanes
Property | Cryptophane-E | Cryptophane-A | Cryptophane-But |
---|---|---|---|
Cavity Volume | ~95 ų | ~80 ų | ~110 ų |
CHCl₃ Binding Constant | 10⁴–10⁵ M⁻¹ | 10²–10³ M⁻¹ | 10³–10⁴ M⁻¹ |
Key Structural Feature | Methoxy groups | Ethylene linkers | Butoxy groups |
Cryptophane-E’s higher binding affinity stems from methoxy group-induced polarization and cavity flexibility .
Scientific Research Applications
Structural Characteristics
Cryptophane E consists of two bowl-shaped cyclotriveratrylene units linked by aliphatic chains, forming a cavity capable of hosting small neutral molecules. This configuration allows for strong interactions with guest compounds, primarily through dispersion forces, leading to high binding constants for various guests such as chloroform and dichloromethane .
Scientific Research Applications
1. Biosensing and Imaging:
Cryptophane E is extensively utilized in the development of biosensors, particularly in combination with hyperpolarized xenon-129 for magnetic resonance imaging (MRI). The high affinity of cryptophanes for xenon allows for the creation of sensitive biosensors capable of detecting biological targets at nanomolar to femtomolar concentrations .
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
The encapsulation properties of cryptophane E have made it a subject of interest in NMR spectroscopy. Studies have shown that cryptophane E can form stable complexes with chlorinated hydrocarbons, allowing for detailed investigations into the dynamics and interactions of guest molecules within its cavity .
3. Drug Delivery Systems:
Recent research has explored the potential of cryptophane E in drug delivery applications. Functionalized cryptophanes can be used to enhance cellular uptake of therapeutic agents. For example, peptide-functionalized cryptophanes have demonstrated effective delivery into human cancer cells, highlighting their potential use in targeted therapy .
Case Studies
Case Study 1: Hyperpolarized Xenon-129 Biosensors
A series of studies have illustrated the effectiveness of hyperpolarized xenon-129 encapsulated within cryptophane E as a biosensor for various analytes. These studies report on the design and synthesis of cryptophane-based sensors that can detect pH changes, temperature variations, and enzymatic activities with high sensitivity . The incorporation of affinity tags further enhances the specificity of these sensors.
Case Study 2: Cellular Uptake Studies
Research involving peptide-functionalized cryptophanes demonstrated their ability to penetrate cell membranes effectively. By using cationic peptides that target specific receptors on cancer cells, researchers achieved increased specificity and efficiency in cellular delivery. This study emphasized the relatively low toxicity of these compounds at required concentrations, making them suitable candidates for therapeutic applications .
Data Tables
Application | Description | Key Findings |
---|---|---|
Biosensing | Use in hyperpolarized xenon-129 MRI sensors | Achieves detection limits from nanomolar to femtomolar concentrations |
NMR Spectroscopy | Investigation of guest dynamics within cryptophane E | Forms stable complexes with chlorinated hydrocarbons |
Drug Delivery | Peptide-functionalized cryptophanes for targeted therapy | Enhanced cellular uptake in cancer cells; low toxicity at micromolar levels |
Mechanism of Action
The mechanism of action of Crypthophane E involves its ability to encapsulate small molecules and ions within its cage-like structure. This encapsulation is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions . The molecular targets and pathways involved depend on the specific application, such as binding to specific ions or molecules in biosensing applications .
Comparison with Similar Compounds
Crypthophane E is unique among cryptophanes due to its specific linker structure and encapsulation properties. Similar compounds include:
Crypthophane A: Known for its high affinity for xenon and use in magnetic resonance imaging (MRI) applications.
Crypthophane O: Features different linker lengths and is used for encapsulating larger molecules.
Crypthophane F: Similar to this compound but with different functional groups that alter its chemical properties.
Properties
CAS No. |
102683-14-7 |
---|---|
Molecular Formula |
C57H60O12 |
Molecular Weight |
937.095 |
InChI |
InChI=1S/C57H60O12/c1-58-47-32-68-53-29-38-17-34-9-11-45-22-36(34)19-40-25-49(59-2)52(28-42(40)20-41(38)26-50(53)60-3)66-15-7-13-64-46-12-10-35-18-39-30-54(69-33-47)51(61-4)27-43(39)24-48-44(21-37(35)23-46)31-55(62-5)57(56(48)63-6)67-16-8-14-65-45/h9-12,22-23,25-31,47H,7-8,13-21,24,32-33H2,1-6H3 |
InChI Key |
LAERFAPCFXCLAA-UHFFFAOYSA-N |
SMILES |
COC1COC2=C(C=C3CC4=CC5=C(C=C4CC6=C(CC3=C2)C=CC(=C6)OCCCOC7=C(C=C8CC9=C(CC2=CC(=C(C=C2CC8=C7OC)OC)OC1)C=CC(=C9)OCCCO5)OC)OC)OC |
Origin of Product |
United States |
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